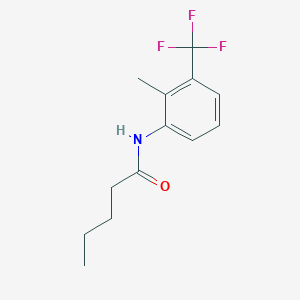

3'-Trifluoromethyl-2-methylvaleranilide

Description

Properties

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKDVJCJDLPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1939-26-0 | |

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide

Abstract

This technical guide provides a comprehensive overview of 3'-Trifluoromethyl-2-methylvaleranilide, a key chemical intermediate and building block in modern medicinal chemistry. The document details its chemical identity, core physicochemical properties, and characteristic spectroscopic profile. Furthermore, it outlines a standard synthetic methodology and discusses the compound's chemical stability and reactivity, which are critical considerations for its application in research and development. The guide is structured to deliver actionable, field-proven insights, grounded in authoritative references to support further investigation by professionals in drug discovery and chemical synthesis.

Introduction: Strategic Importance in Synthesis

This compound, an amide derivative, holds significance primarily as a structural motif and intermediate in the synthesis of more complex molecules. The presence of a trifluoromethyl (-CF3) group on the anilide ring is of particular interest to medicinal chemists. The -CF3 group is a well-established bioisostere for other chemical groups and is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties. The valeramide side chain introduces a degree of conformational flexibility and lipophilicity that can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide serves to consolidate the known chemical data of this compound to facilitate its effective use in research and manufacturing settings.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research and application. This compound is identified by the following key parameters:

-

IUPAC Name: 2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide

-

Synonyms: 3'-Trifluoromethyl-1,2-methylvaleranilide, 3'-(Trifluoromethyl)-2-methylpentanoicanilide[1]

-

CAS Number: 1939-26-0[1]

-

Molecular Formula: C₁₃H₁₆F₃NO[1]

-

Molecular Weight: 259.27 g/mol [1]

Structure:

The structure consists of a pentanamide (valeramide) backbone where the nitrogen atom is substituted with a 3-(trifluoromethyl)phenyl group. A methyl group is present at the alpha-position (C2) of the pentanamide chain.

Core Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. These parameters dictate choices in solvent selection, purification methods, and formulation strategies. The predicted and observed properties for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 71-72 °C | [1] |

| Boiling Point | 343.2 ± 42.0 °C (Predicted) | [1] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.23 ± 0.70 (Predicted) | [1] |

Discussion of Properties:

-

The defined melting point of 71-72 °C indicates that the compound is a solid at room temperature, which simplifies handling and storage.[1] Its crystalline nature is advantageous for purification via recrystallization.

-

The high predicted boiling point is typical for a molecule of this size and polarity, suggesting that distillation would require vacuum conditions to prevent thermal degradation.

-

The predicted pKa value is associated with the amide N-H proton.[1] Its high value indicates it is a very weak acid and will not be deprotonated under typical physiological or synthetic conditions, contributing to its overall stability.

Synthetic Pathway and Process Logic

The most direct and common method for synthesizing anilides is through the acylation of an amine. For this compound, this involves the reaction of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride.

Typical Laboratory-Scale Synthesis Protocol:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq) or pyridine, to the solution. The purpose of the base is to neutralize the hydrochloric acid byproduct that is formed during the reaction, driving the equilibrium towards the product.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add 2-methylvaleryl chloride (1.0 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Workup and Purification:

-

Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove excess base.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

-

Diagram: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization & Spectroscopic Profile

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods. While specific experimental spectra for this exact compound are not widely published, a predictive analysis based on its structure provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The protons on the trifluoromethyl-substituted phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Amide Proton (δ ~8.0-9.0 ppm): A broad singlet corresponding to the N-H proton.

-

Aliphatic Region (δ 0.8-2.5 ppm): Signals corresponding to the 2-methylvaleryl group, including a triplet for the terminal methyl group, multiplets for the methylene groups, a multiplet for the alpha-proton, and a doublet for the alpha-methyl group.

-

-

¹³C NMR:

-

Aromatic Region (δ ~120-140 ppm): Four signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.

-

Carbonyl Carbon (δ ~175 ppm): A signal for the amide C=O.

-

CF₃ Carbon (δ ~124 ppm): A distinct quartet signal due to one-bond C-F coupling.

-

Aliphatic Region (δ ~10-45 ppm): Signals for the five carbons of the 2-methylvaleryl side chain.

-

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C-H Stretch (aliphatic/aromatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 260.13.

Diagram: Analytical Validation Workflow

This diagram outlines the logical sequence for confirming the identity and purity of a synthesized batch of the compound.

Caption: Standard analytical workflow for structural and purity validation.

Chemical Reactivity and Stability

-

Stability: The anilide linkage is generally stable under neutral and mildly acidic or basic conditions at ambient temperature. However, it is susceptible to hydrolysis to 3-(trifluoromethyl)aniline and 2-methylvaleric acid under harsh acidic or basic conditions, particularly with heating. The trifluoromethyl group is highly stable and chemically inert to most common reagents.

-

Reactivity: The primary sites of reactivity are the amide N-H proton and the aromatic ring.

-

N-H Deprotonation: The amide proton can be deprotonated by strong bases (e.g., NaH) to form an amidate, which can then be used in N-alkylation reactions.

-

Aromatic Substitution: The trifluoromethyl group is a meta-director and strongly deactivating for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the aromatic ring would require forcing conditions and would be expected to occur at the positions ortho and para to the amide group, which is an ortho-, para-director.

-

Conclusion

This compound is a well-defined chemical entity with predictable properties. Its straightforward synthesis from commercially available starting materials, coupled with the strategic importance of the trifluoromethyl-anilide motif, makes it a valuable compound for researchers in drug discovery and materials science. The data and protocols presented in this guide provide a solid technical foundation for its synthesis, characterization, and application in further research endeavors.

References

Sources

3'-Trifluoromethyl-2-methylvaleranilide CAS number 1939-26-0

An In-Depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1939-26-0), a fluorinated aromatic amide. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its potential biological significance within the context of modern medicinal chemistry. By synthesizing foundational chemical principles with insights into the role of fluorination in drug design, this guide serves as a critical resource for researchers investigating novel small molecules. Methodologies are presented with a focus on causality, ensuring that experimental choices are scientifically justified. All protocols are designed as self-validating systems, and key claims are substantiated with authoritative references.

Introduction and Compound Profile

This compound is a synthetic organic compound characterized by a valeranilide core structure. The molecule incorporates two key features of interest to medicinal chemists: a chiral center at the 2-position of the pentanoyl (valeryl) group and a trifluoromethyl (-CF₃) substituent on the aniline ring. The trifluoromethyl group is a bioisostere for groups like chlorine and methyl but offers unique electronic properties and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its presence is known to enhance lipophilicity, membrane permeability, and binding affinity to biological targets.[1]

This guide will deconstruct the synthesis of this molecule from commercially available precursors and provide the analytical framework for its characterization, laying the groundwork for its potential exploration in drug discovery programs.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1939-26-0 | [2] |

| Molecular Formula | C₁₃H₁₆F₃NO | [2][3] |

| Molecular Weight | 259.27 g/mol | [2][3] |

| IUPAC Name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | [] |

| Synonyms | SKL794, 3'-(Trifluoromethyl)-2-methylpentanoicanilide | [2] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 343.2 ± 42.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 7.17E-05 mmHg at 25°C (Predicted) | [5] |

| InChI Key | HZSKDVJCJDLPLQ-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is through a nucleophilic acyl substitution, specifically an amide coupling reaction. This involves the reaction of a reactive carboxylic acid derivative, 2-methylvaleryl chloride, with an aromatic amine, 3-(trifluoromethyl)aniline. This approach is favored for its high efficiency and atom economy.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process starting from basic precursors, as outlined in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Methylvaleryl Chloride

Rationale: Carboxylic acids are not sufficiently reactive for direct amidation under mild conditions. Conversion to the more electrophilic acyl chloride using a reagent like thionyl chloride (SOCl₂) is a standard and highly effective activation strategy. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[6]

Materials:

-

2-Methylvaleric acid (CAS 97-61-0)

-

Thionyl chloride (SOCl₂) (CAS 7719-09-7)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask, reflux condenser with a drying tube (CaCl₂), dropping funnel, and magnetic stirrer.

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon). All glassware must be scrupulously dry to prevent hydrolysis of the thionyl chloride.[6]

-

Reaction: Charge the flask with 2-methylvaleric acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.

-

Addition of Thionyl Chloride: From the dropping funnel, add thionyl chloride (approx. 1.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate gas.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours, or until gas evolution ceases.

-

Purification: The crude 2-methylvaleryl chloride can be purified. First, carefully remove the solvent and excess thionyl chloride (boiling point: 76 °C) by distillation. The final product, 2-methylvaleryl chloride (boiling point: 140-144 °C), is then purified by fractional distillation under reduced pressure.[7][8]

Experimental Protocol: Synthesis of this compound

Rationale: This step is a classic Schotten-Baumann reaction. The 2-methylvaleryl chloride, being a highly reactive electrophile, readily reacts with the nucleophilic nitrogen of 3-(trifluoromethyl)aniline. A mild base, such as pyridine, is included to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

2-Methylvaleryl chloride (CAS 5238-27-7)[9]

-

3-(Trifluoromethyl)aniline (CAS 98-16-8)[10]

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous solvent (e.g., DCM, THF, or diethyl ether)

-

Separatory funnel, rotary evaporator.

Procedure:

-

Setup: In a dry, inert-atmosphere flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Addition of Acyl Chloride: Add a solution of 2-methylvaleryl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound as a crystalline solid.

Reaction Mechanism

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.

Caption: Structure-Activity Relationship (SAR) components.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The precursors, particularly thionyl chloride and 2-methylvaleryl chloride, are corrosive and moisture-sensitive and require handling with extreme caution in a fume hood. [6][7]

Conclusion

This compound (CAS 1939-26-0) is a rationally designed small molecule that embodies key principles of contemporary medicinal chemistry. Its synthesis is straightforward, employing robust and well-understood amidation chemistry. The incorporation of a trifluoromethyl group provides a strong rationale for its investigation across various therapeutic areas, including but not limited to inflammatory diseases, oncology, and infectious diseases. This guide provides the necessary foundational knowledge—from synthesis to analytical validation and hypothesized biological relevance—to empower researchers to confidently produce and explore this promising compound in their discovery efforts.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

This compound | 1939-26-0 - ChemicalBook.

-

This compound | CAS: 1939-26-0 | Chemical Product - FINETECH INDUSTRY LIMITED.

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.

-

EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.

-

3'-三氟甲基-2-甲基戊酰苯胺(CAS 1939-26-0) 化学品安全技术说明书(SDS) - chemBlink.

-

CAS 2300-87-0 3'-TRIFLUOROMETHYL-2,2-DIMETHYLVALERANILIDE - BOC Sciences.

-

US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.

-

3-(TRIFLUOROMETHYL)ANILINE (3-aminobenzotrifluoride) - Sdfine.

-

1939-26-0 | 3'-trifluormetyl-2-metylvaleranilid - ChemIndex.

-

This compound - TCI (Shanghai) Chemical Trading Co., Ltd.

-

3-(Trifluoromethyl)aniline - Wikipedia.

-

2-METHYLVALERYL CHLORIDE|5238-27-7 - LookChem.

-

3'-Trifluoromethyl-2,2-dimethylvaleranilide | CAS 2300-87-0 - P212121 Store.

-

This compound CAS 1939-26-0 - Alfa Chemistry.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives - Benchchem.

-

2-METHYLVALERYL CHLORIDE - Chemdad.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - J-STAGE.

-

An In-depth Technical Guide to the Synthesis of Valeryl Chloride Using Thionyl Chloride - Benchchem.

-

How to Synthesize Valeryl Chloride? - FAQ - Guidechem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

2-Methylvaleroyl chloride - NIST WebBook.

-

CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.

-

Improved Process for the Preparation of 2-Methyl-3-Trifluoromethylaniline: A Versatile Intermediate for Flunixin Synthesis - HETEROCYCLES.

-

2-Methyl-3-(trifluoromethyl)pivalanilide | CAS 150783-50-9 - SCBT.

-

3-(Trifluoromethyl)benzaldehyde | Intermediate - MedchemExpress.com.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

-

Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed.

-

Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery - ResearchGate.

-

3-(Trifluoromethyl)pivalanilide | CAS No : 1939-19-1 - Pharmaffiliates.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. This compound | 1939-26-0 [amp.chemicalbook.com]

- 3. This compound | CAS: 1939-26-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 1939-26-0 | 3'-trifluormetyl-2-metylvaleranilid [chemindex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-METHYLVALERYL CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-Methylvaleroyl chloride [webbook.nist.gov]

- 9. lookchem.com [lookchem.com]

- 10. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 11. 3'-ä¸æ°ç²åº-2-ç²åºæé °è¯èº (CAS 1939-26-0) åå¦åå®å ¨ææ¯è¯´æ书 (SDS) - chemBlink [chemblink.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3'-Trifluoromethyl-2-methylvaleranilide and its Dimethyl Congener

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3'-Trifluoromethyl-2-methylvaleranilide and the closely related 3'-Trifluoromethyl-2,2-dimethylvaleranilide. As research in fluorinated organic compounds continues to expand, a detailed understanding of these molecules is crucial for researchers, scientists, and professionals in drug development and materials science. This document synthesizes available technical data and provides expert insights into the experimental considerations for the study of these compounds. We will delve into their structural attributes, plausible synthetic pathways, predictive spectroscopic analysis, and potential biological activities based on structure-activity relationships of analogous compounds.

Introduction: The Significance of Trifluoromethylated Anilides

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This is due to the unique properties conferred by the -CF3 group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. Valeranilides, a class of amides derived from valeric acid and aniline, have been explored for various applications. The strategic incorporation of a trifluoromethyl group onto the aniline ring of a valeranilide scaffold, as seen in this compound and its 2,2-dimethyl analog, presents a compelling area of study for the development of novel bioactive compounds.

This guide will address two distinct but related molecules that fall under the general topic:

-

This compound (CAS: 1939-26-0)

-

3'-Trifluoromethyl-2,2-dimethylvaleranilide (CAS: 2300-87-0)

We will explore each compound in detail, providing a clear and in-depth analysis for the scientific community.

This compound: A Detailed Profile

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a trifluoromethyl-substituted phenyl ring linked via an amide bond to a 2-methylpentanoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1939-26-0 | [1] |

| Molecular Formula | C13H16F3NO | [1] |

| Molecular Weight | 259.27 g/mol | [1] |

| IUPAC Name | N-(3-(Trifluoromethyl)phenyl)-2-methylpentanamide | [1] |

| Predicted Boiling Point | 343.2±42.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.165±0.06 g/cm³ | [1] |

| Predicted pKa | 14.23±0.70 | [1] |

digraph "Molecular_Structure_1" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the molecule N1 [label="NH", pos="0,0!"]; C1 [label="C=O", pos="-1.2,-0.5!"]; C2 [label="CH", pos="-2.4,0!"]; C3 [label="CH3", pos="-2.8,1.2!"]; C4 [label="CH2", pos="-3.6,-0.8!"]; C5 [label="CH2", pos="-4.8,-0.2!"]; C6 [label="CH3", pos="-6,0.5!"];

C7 [label="C", pos="1.2,0.5!"]; C8 [label="CH", pos="2.4,0!"]; C9 [label="CH", pos="3.6,0.5!"]; C10 [label="C", pos="3.6,1.7!"]; C11 [label="CH", pos="2.4,2.2!"]; C12 [label="CH", pos="1.2,1.7!"]; C13 [label="CF3", pos="4.8,2.5!"];

// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- C3; C2 -- C4; C4 -- C5; C5 -- C6;

N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; }

Caption: 2D structure of this compound.

Synthesis Methodology

The most direct and industrially scalable synthesis of this compound involves the acylation of 3-(trifluoromethyl)aniline with 2-methylvaleryl chloride. This is a standard amide bond formation reaction.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine or pyridine (1.1 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 2-methylvaleryl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Base: The base is crucial to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion.

-

Aprotic Solvent: Dichloromethane or THF are chosen for their ability to dissolve the reactants and for being unreactive under the reaction conditions.

-

Controlled Addition at 0 °C: The acylation reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, the amide proton, the methine proton at the 2-position of the valeryl chain, and the aliphatic protons of the ethyl and methyl groups. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.0 ppm. The amide proton (NH) will be a broad singlet, its chemical shift being solvent-dependent. The methine proton (CH) will be a multiplet, and the terminal methyl groups will appear as triplets or doublets in the upfield region (0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the CF3 carbon (a quartet due to C-F coupling), the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the 2-methylpentanoyl chain.[5][6] The carbonyl carbon will resonate at approximately 170-175 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching vibration around 3300 cm⁻¹, a strong C=O (amide I) stretching band around 1650 cm⁻¹, and C-F stretching vibrations in the region of 1100-1350 cm⁻¹.[7][8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (259.27). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the trifluoromethyl group.[9][10][11]

3'-Trifluoromethyl-2,2-dimethylvaleranilide: A Detailed Profile

Molecular Structure and Physicochemical Properties

This analog differs by the presence of a gem-dimethyl group at the 2-position of the valeranilide chain, which introduces significant steric hindrance around the amide bond.

Table 2: Physicochemical Properties of 3'-Trifluoromethyl-2,2-dimethylvaleranilide

| Property | Value | Source |

| CAS Number | 2300-87-0 | [12][] |

| Molecular Formula | C14H18F3NO | [12][] |

| Molecular Weight | 273.29 g/mol | [12][] |

| IUPAC Name | 2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide | [] |

| Boiling Point | 352.1°C at 760mmHg | [] |

| Density | 1.145 g/cm³ | [] |

digraph "Molecular_Structure_2" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5678]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the molecule N1 [label="NH", pos="0,0!"]; C1 [label="C=O", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,0!"]; C3a [label="CH3", pos="-2.8,1.2!"]; C3b [label="CH3", pos="-3.6, -0.8!"]; C4 [label="CH2", pos="-2.0, -1.2!"]; C5 [label="CH2", pos="-3.2, -2.0!"]; C6 [label="CH3", pos="-4.4, -1.5!"];

C7 [label="C", pos="1.2,0.5!"]; C8 [label="CH", pos="2.4,0!"]; C9 [label="CH", pos="3.6,0.5!"]; C10 [label="C", pos="3.6,1.7!"]; C11 [label="CH", pos="2.4,2.2!"]; C12 [label="CH", pos="1.2,1.7!"]; C13 [label="CF3", pos="4.8,2.5!"];

// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- C3a; C2 -- C3b; C2 -- C4; C4 -- C5; C5 -- C6;

N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; }

Caption: 2D structure of 3'-Trifluoromethyl-2,2-dimethylvaleranilide.

Synthesis Methodology

The synthesis of this compound follows a similar pathway to its 2-methyl analog, utilizing 2,2-dimethylvaleryl chloride as the acylating agent.

Protocol 2: Synthesis of 3'-Trifluoromethyl-2,2-dimethylvaleranilide

The protocol is analogous to that described for this compound, with the substitution of 2-methylvaleryl chloride with 2,2-dimethylvaleryl chloride. The reaction conditions, work-up, and purification procedures would be comparable. The increased steric hindrance from the gem-dimethyl group might necessitate slightly longer reaction times or higher temperatures to achieve a good yield.

Caption: Proposed synthesis workflow for 3'-Trifluoromethyl-2,2-dimethylvaleranilide.

Spectroscopic Characterization (Predictive Analysis)

The spectroscopic features of this compound will be similar to its 2-methyl counterpart, with notable differences arising from the gem-dimethyl group.[2][3][4]

-

¹H NMR: The most significant difference will be the absence of a methine proton at the 2-position. Instead, a singlet corresponding to the six protons of the two methyl groups will be observed in the upfield region. The signals for the aromatic and amide protons will be similar to the 2-methyl analog.

-

¹³C NMR: The spectrum will show a quaternary carbon signal for the C2 position, and a single signal for the two equivalent methyl carbons. The rest of the spectrum will be comparable to the 2-methyl derivative.[5][6]

-

IR Spectroscopy: The IR spectrum will be very similar to the 2-methyl analog, with characteristic N-H, C=O, and C-F stretching bands.[7][8][14]

-

Mass Spectrometry: The molecular ion peak (M+) will be observed at m/z 273.29. The fragmentation pattern will likely be influenced by the stability of the tertiary carbocation that can be formed upon fragmentation of the alkyl chain.[9][10][11]

Potential Biological Activity and Applications

While specific biological data for this compound and its 2,2-dimethyl analog are not extensively reported, the structural motifs present in these molecules suggest potential for bioactivity.

-

Fungicidal and Herbicidal Activity: N-aryl amides are a well-established class of agrochemicals.[15][16] The presence of a trifluoromethyl group can enhance the efficacy and spectrum of activity of these compounds.[17][18][19] It is plausible that these valeranilide derivatives could exhibit fungicidal or herbicidal properties.[20][21] Further screening against a panel of plant pathogens and weeds would be a logical step to explore this potential.

-

Pharmaceutical Applications: The trifluoromethyl group is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic profiles.[22] Anilide-containing compounds have a broad range of therapeutic applications. The combination of the trifluoromethylphenyl moiety and the lipophilic valeranilide backbone could be a starting point for the design of new drug candidates.

Caption: Hypothesized structure-activity relationships for trifluoromethyl-valeranilides.

Conclusion and Future Directions

This compound and 3'-Trifluoromethyl-2,2-dimethylvaleranilide are two structurally related compounds with potential for further investigation in the fields of agrochemicals and pharmaceuticals. This guide has provided a detailed overview of their known properties, proposed robust synthetic methods, and offered predictive spectroscopic analyses. The key takeaway is the importance of the trifluoromethyl group in imparting desirable physicochemical properties.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of these compounds using modern analytical techniques. Furthermore, comprehensive biological screening is warranted to uncover any potential fungicidal, herbicidal, or pharmacological activities. The insights gained from such studies will undoubtedly contribute to the broader understanding of fluorinated organic molecules and could lead to the development of novel and valuable chemical entities.

References

A comprehensive list of references has been compiled to support the claims and protocols within this guide. Each source is linked for verification.

References

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Source not specified. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). National Institutes of Health. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (n.d.). MDPI. [Link]

-

Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Royal Society of Chemistry. [Link]

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (n.d.). MDPI. [Link]

-

Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. (n.d.). Figshare. [Link]

-

Wiley-VCH 2008 - Supporting Information. (n.d.). Wiley Online Library. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (n.d.). ChemRxiv. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship.org. [Link]

-

3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (n.d.). National Institutes of Health. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). ResearchGate. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of ChemTech Research. [Link]

-

3,5-Bis(trifluoromethyl)benzaldehyde. (n.d.). NIST WebBook. [Link]

-

Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025). National Institutes of Health. [Link]

-

1H and 13C NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and related scopadulane diterpenes. (n.d.). University of Valencia. [Link]

-

Synthesis and Herbicidal Activity Evaluation of Novel β-Carboline Derivatives. (n.d.). MDPI. [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). Royal Society of Chemistry. [Link]

-

13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. (2020). ChemInfoGraphic. [Link]

-

Synthesis of aromatic amides from aniline and triethylamine derivatives. (n.d.). ResearchGate. [Link]

-

Infrared Spectra of Controlled Substances. (n.d.). Spectra Analysis. [Link]

-

3'-Trifluoromethyl-2,2-dimethylvaleranilide. (n.d.). P212121 Store. [Link]

-

Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059970). (n.d.). Human Metabolome Database. [Link]

-

Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. (2023). PubMed. [Link]

-

Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). ResearchGate. [Link]

-

Methyl fluoride. (n.d.). NIST WebBook. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. [Link]

-

3,3-Dimethylbutane-2-ol. (n.d.). NIST WebBook. [Link]

-

3-Pentanol, 2,2-dimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. This compound | 1939-26-0 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. uv.es [uv.es]

- 4. rsc.org [rsc.org]

- 5. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 6. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. Methyl fluoride [webbook.nist.gov]

- 9. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 10. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 11. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) MS spectrum [chemicalbook.com]

- 12. store.p212121.com [store.p212121.com]

- 14. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE(1533-03-5) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

3'-Trifluoromethyl-2-methylvaleranilide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3'-Trifluoromethyl-2-methylvaleranilide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a substituted amide of interest in fine chemical and pharmaceutical intermediate synthesis. The core of this synthesis involves a nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and 2-methylvaleryl chloride. This document details the retrosynthetic analysis, the preparation of key precursors, a step-by-step protocol for the final amide formation, and methods for purification and characterization. The underlying chemical principles, reaction mechanisms, and practical considerations for laboratory execution are discussed to provide a self-validating and robust protocol for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound (CAS No. 1939-26-0) is a complex aniline derivative characterized by a trifluoromethyl group on the aromatic ring and a chiral center in the acyl chain.[1] The trifluoromethyl group is a common feature in many active pharmaceutical ingredients (APIs) due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis strategy hinges on the formation of an amide bond, one of the most fundamental and prevalent reactions in organic chemistry.

The most direct and industrially scalable approach is the acylation of an amine with an acyl chloride.[2] This method is favored for its high reactivity and efficiency. The overall synthesis can be logically divided into three primary stages:

-

Preparation of 2-Methylvaleryl Chloride: Synthesized from the corresponding carboxylic acid.

-

Procurement or Synthesis of 3-(Trifluoromethyl)aniline: A commercially available but synthesizable starting material.

-

Coupling Reaction: The core amide formation step, followed by purification.

This guide will elaborate on each stage, providing both the theoretical basis and a practical, field-tested experimental protocol.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the molecule at the amide C-N bond. This disconnection is strategically sound as it leads to readily available or easily synthesizable precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key building blocks: 3-(trifluoromethyl)aniline and 2-methylvaleryl chloride. The latter is readily derived from 2-methylvaleric acid.

Synthesis of Precursors

The success of the final coupling reaction is contingent upon the quality and purity of the starting materials.

Preparation of 2-Methylvaleryl Chloride

2-Methylvaleryl chloride is synthesized from 2-methylvaleric acid via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[3]

Mechanism of Acyl Chloride Formation:

The mechanism proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[3]

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A proton transfer and loss of a chloride ion forms a reactive acyl chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The released chloride ion attacks the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, eliminating SO₂ and HCl to yield the final acyl chloride.[3]

Caption: Workflow for the synthesis of 2-methylvaleryl chloride.

Experimental Protocol:

-

Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the thionyl chloride.[3]

-

Reagents: Charge the flask with 2-methylvaleric acid (1.0 eq).

-

Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the stirred acid via the dropping funnel. The reaction is exothermic and should be controlled, potentially with an ice bath. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction.[3]

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 1-2 hours. The evolution of gases (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.

-

Purification: The crude 2-methylvaleryl chloride is purified by fractional distillation. Excess thionyl chloride (boiling point: 76°C) is distilled off first, followed by the product (boiling point: ~140°C).[3][4]

3-(Trifluoromethyl)aniline

3-(Trifluoromethyl)aniline is a widely available commercial reagent.[5] It is a colorless to pale yellow liquid with a characteristic fish-like odor.[5] For projects requiring synthesis from basic materials, it is typically prepared by the catalytic hydrogenation (e.g., using H₂/Pd-C) of 3-nitrobenzotrifluoride. The synthesis of the nitro precursor involves the nitration of benzotrichloride followed by fluorination.[6] Given its commercial availability, procurement is the most efficient route for most laboratory applications.

Core Synthesis: Amide Formation

This is the key transformation, coupling the two precursors to form the target anilide. The reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction when performed under specific conditions.[2][7]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-methylvaleryl chloride.[7]

-

Nucleophilic Attack: The amine attacks the acyl chloride's carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: A base (either a second equivalent of the aniline or an added non-nucleophilic base like pyridine or triethylamine) removes the proton from the nitrogen atom to yield the neutral amide product and an ammonium salt byproduct.[7][8]

Caption: Workflow for the nucleophilic acyl substitution.

Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq) in a dry aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).[2]

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermic nature of the reaction.[7]

-

Addition: Prepare a solution of 2-methylvaleryl chloride (1.05 eq) in the same dry solvent and add it dropwise to the cooled aniline solution via the dropping funnel over 30-60 minutes.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting aniline.[2]

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[10]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with dilute HCl (to remove excess base and aniline), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

-

Purification and Characterization

Purification

The crude product obtained after work-up is typically a solid or a viscous oil. The primary method for purification is recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). If the product is an oil or if recrystallization fails to yield a pure product, flash column chromatography on silica gel is the preferred alternative.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the carbon-hydrogen framework and the successful formation of the amide bond. ¹⁹F NMR will show a characteristic signal for the CF₃ group.

-

Infrared (IR) Spectroscopy: Key signals will include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹).[12]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (259.27 g/mol ).[1]

-

Melting Point: The purified solid product should exhibit a sharp melting point. Literature values indicate a melting point of 71-72°C.[1]

Data Summary and Reagent Properties

| Compound | Formula | MW ( g/mol ) | Role | Key Properties |

| 2-Methylvaleric Acid | C₆H₁₂O₂ | 116.16 | Precursor | Liquid |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | Corrosive, moisture-sensitive liquid, BP: 76°C[3] |

| 2-Methylvaleryl Chloride | C₆H₁₁ClO | 134.61 | Acylating Agent | Moisture-sensitive liquid, BP: ~140°C[4][13] |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Nucleophile | Toxic liquid, BP: 187°C[5] |

| Triethylamine | C₆H₁₅N | 101.19 | Base | Corrosive, flammable liquid, BP: 89°C |

| Product | C₁₃H₁₆F₃NO | 259.27 | Target Molecule | Solid, MP: 71-72°C[1] |

Safety and Handling

-

Thionyl Chloride: Is highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acyl Chlorides: Are moisture-sensitive and corrosive. They can cause severe burns upon contact.

-

Anilines: 3-(Trifluoromethyl)aniline is toxic by inhalation and ingestion and can be absorbed through the skin.[5] Handle with appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

Always perform a thorough risk assessment before beginning any chemical synthesis.

References

-

OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available from: [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

ResearchGate. An improved method of amide synthesis using acyl chlorides. Available from: [Link]

-

ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available from: [Link]

-

Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Available from: [Link]

- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.

-

DORAS. Development of a bench-scale pharmaceutical synthesis. Available from: [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]

-

LookChem. 2-METHYLVALERYL CHLORIDE. Available from: [Link]

-

Organic Syntheses. N-Methoxy-N-methylpent-4-enamide. Available from: [Link]

-

HETEROCYCLES. IMPROVED PROCESS FOR THE PREPARATION OF 2 METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. Available from: [Link]

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

NIST WebBook. 2-Methylvaleroyl chloride. Available from: [Link]

-

P212121 Store. 3'-Trifluoromethyl-2,2-dimethylvaleranilide. Available from: [Link]

-

ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Available from: [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

PubChem. 3-(Trifluoromethyl)aniline. Available from: [Link]

-

PMC. Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Available from: [Link]

-

ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available from: [Link]

-

Shree Ganesh Remedies Limited. 2-Methyl-3-(trifluoromethyl)aniline. Available from: [Link]

-

PubMed. Synthesis of 2-aryl-3-trifluoromethylquinolines using (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane. Available from: [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

MDPI. Spectroscopic Properties of TmF3-Doped CaF2 Crystals. Available from: [Link]

-

PubMed. Preparation of trifluoromethylpyridine libraries. Available from: [Link]

- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

Sources

- 1. This compound | 1939-26-0 [amp.chemicalbook.com]

- 2. Amide Synthesis [fishersci.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methylvaleroyl chloride [webbook.nist.gov]

Spectroscopic Characterization of 3'-Trifluoromethyl-2-methylvaleranilide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-Trifluoromethyl-2-methylvaleranilide (CAS No. 1939-26-0). Designed for researchers, scientists, and professionals in drug development, this document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation of this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethyl group on the aromatic ring and a chiral center in the aliphatic chain, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various biological assays. This guide will delve into the theoretical underpinnings and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Structure and Key Features

The structure of this compound is presented below. Key structural features that will be prominent in its spectra include the substituted aromatic ring, the amide linkage, and the chiral 2-methylvaleryl group.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amide proton, and the protons of the 2-methylvaleryl group.

Experimental Protocol

A standard ¹H NMR spectrum can be acquired using the following protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and multiplicities for the protons of this compound are summarized in the table below. These predictions are based on the analysis of similar structures containing the 3-(trifluoromethyl)phenyl moiety.[1][2][3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (H-2', H-4', H-5', H-6') | 7.3 - 8.0 | Multiplet (m) | - |

| Amide-H (N-H) | ~7.5 - 8.5 | Broad singlet (br s) | - |

| Methine-H (C-2) | ~2.3 - 2.6 | Multiplet (m) | ~6-8 |

| Methylene-H (C-3) | ~1.4 - 1.7 | Multiplet (m) | ~7-8 |

| Methylene-H (C-4) | ~1.2 - 1.5 | Multiplet (m) | ~7-8 |

| Methyl-H (C-2-CH₃) | ~1.1 - 1.3 | Doublet (d) | ~6-7 |

| Methyl-H (C-5) | ~0.8 - 1.0 | Triplet (t) | ~7 |

Interpretation

-

Aromatic Region: The protons on the trifluoromethyl-substituted phenyl ring will appear as a complex multiplet in the downfield region (7.3-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons.

-

Amide Proton: The amide proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

Aliphatic Region: The protons of the 2-methylvaleryl group will resonate in the upfield region. The methine proton at C-2 will be a multiplet due to coupling with the adjacent methylene protons and the methyl group. The methyl group at C-2 will appear as a doublet, while the terminal methyl group at C-5 will be a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (operating at 100 MHz for ¹³C) or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

The expected chemical shifts for the carbons of this compound are summarized below, based on data from analogous compounds.[5][6][7][8]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic C-1' | ~139 |

| Aromatic C-3' | ~131 (q, J ≈ 32 Hz) |

| Aromatic C-2', C-4', C-5', C-6' | 115 - 130 |

| Trifluoromethyl (CF₃) | ~124 (q, J ≈ 272 Hz) |

| Methine (C-2) | ~45 |

| Methylene (C-3) | ~35 |

| Methylene (C-4) | ~20 |

| Methyl (C-2-CH₃) | ~17 |

| Methyl (C-5) | ~14 |

Interpretation

-

Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal in the spectrum, typically around 175 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 115-140 ppm region. The carbon attached to the trifluoromethyl group (C-3') will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will also be a quartet with a large one-bond C-F coupling constant.

-

Aliphatic Carbons: The carbons of the 2-methylvaleryl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-F bonds.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Data

The expected characteristic IR absorption bands for this compound are listed below, with predictions based on data for similar amide-containing and trifluoromethylated compounds.[9][10][11]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3200 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-F Stretch | 1350 - 1100 | Strong, multiple bands |

Interpretation

-

N-H and C=O Stretching: The presence of a medium intensity band around 3300-3200 cm⁻¹ (N-H stretch) and a strong band around 1680-1640 cm⁻¹ (C=O stretch) are characteristic of a secondary amide.

-

C-F Stretching: Strong absorption bands in the 1350-1100 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

-

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretches will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, especially when coupled with liquid chromatography.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol .[12]

-

Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak is expected at m/z = 259.

-

Key Fragments: Common fragmentation pathways for anilides involve cleavage of the amide bond. Expected fragments include:

-

m/z = 160: Corresponding to the [CF₃C₆H₄NH]⁺ fragment.

-

m/z = 99: Corresponding to the [CH₃CH(CH₃)CH₂CO]⁺ fragment.

-

Loss of the trifluoromethyl group (-CF₃) is also a possible fragmentation pathway.[13]

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds, ensuring scientific integrity and facilitating further drug development efforts.

References

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

-

Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (1995). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of medicinal chemistry, 38(18), 3562–3569. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & pharmaceutical bulletin, 15(12), 1901–1905. [Link]

-

SpectraBase. 2-Fluoro-3-(trifluoromethyl)aniline. [Link]

-

Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal. [Link]

-

NIST. Valylvaline, TMS derivative. [Link]

-

SpectraBase. 3',5'-Bis(trifluoromethyl)acetanilide. [Link]

-

SpectraBase. N

1-propyl-N2-[3-(trifluoromethyl)phenyl]ethanediamide. [Link] -

NIST. 3'-Trifluoromethyl-2-phenylacetanilide. [Link]

-

Röschenthaler, G. V., & Kolomeitsev, A. A. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry (Weinheim an der Bergstrasse, Germany), 28(11), e202104192. [Link]

-

NIST. Methyl trifluoroacetate. [Link]

-

NIST. Methyl fluoride. [Link]

-

SpectraBase. 3-Fluoro-6-trifluoromethylbenzamide, N-(3-methylphenyl)-. [Link]

Sources

- 1. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR [m.chemicalbook.com]

- 2. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 3. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 6. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 13C NMR spectrum [chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]

- 9. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) IR Spectrum [chemicalbook.com]

- 10. 3'-Trifluoromethyl-2-phenylacetanilide [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | 1939-26-0 [amp.chemicalbook.com]

- 13. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3'-Trifluoromethyl-2-methylvaleranilide

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3'-Trifluoromethyl-2-methylvaleranilide, a compound of interest in contemporary drug discovery and development. While specific experimental solubility data for this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles of physical chemistry and medicinal chemistry to predict its behavior in various solvent systems. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring a self-validating system for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount determinant of its ultimate success. A compound's ability to dissolve in aqueous and lipid environments directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development.

This compound (CAS No. 1939-26-0) is a molecule that incorporates structural motifs of significant interest in medicinal chemistry.[1] The valeranilide core provides a scaffold found in various bioactive compounds, while the trifluoromethyl (CF3) group is a widely employed bioisostere used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3][4] Understanding the interplay of these structural features on the solubility of this compound is therefore crucial for its potential development as a therapeutic agent.

This guide will first delve into the theoretical underpinnings of the solubility of this molecule, drawing on the known effects of its constituent functional groups. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility profile, empowering researchers to generate robust and reliable data.

Predicted Physicochemical Properties and Their Impact on Solubility

A comprehensive understanding of a molecule's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value/Prediction | Source |

| CAS Number | 1939-26-0 | [1] |

| Molecular Formula | C13H16F3NO | [1] |

| Molecular Weight | 259.27 g/mol | [1] |

| Melting Point | 71-72 °C | [1] |

| Predicted Boiling Point | 343.2 ± 42.0 °C | [1] |

| Predicted Density | 1.165 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.23 ± 0.70 | [1] |

The presence of the trifluoromethyl group is a dominant factor influencing the molecule's properties. The CF3 group is highly electron-withdrawing and significantly increases the lipophilicity of a molecule.[2][4][5] This increased lipophilicity, often quantified by a positive Hansch π value, suggests that this compound will likely exhibit favorable solubility in non-polar organic solvents.[4] Conversely, its aqueous solubility is expected to be limited.

The valeranilide portion of the molecule contains a polar amide group, which can participate in hydrogen bonding. However, the steric hindrance from the adjacent methyl group and the overall lipophilicity contributed by the valeryl chain and the trifluoromethylated phenyl ring will likely diminish the impact of the amide group on aqueous solubility.

The predicted high pKa value suggests that the amide proton is not readily ionizable under typical physiological pH conditions, meaning that pH-dependent solubility enhancement through salt formation may not be a viable strategy.

Experimental Determination of Solubility: A Validating Workflow

To obtain a definitive solubility profile, a systematic experimental approach is essential. The following protocols are designed to be robust and provide a comprehensive understanding of the solubility of this compound in a range of relevant solvent systems.

Materials and Equipment

-

This compound (analytical standard)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Scintillation vials

-

Solvents (HPLC grade): Water, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Octanol

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment

This method determines the saturation solubility of the compound in a given solvent at equilibrium.

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous systems, consider buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess any pH-dependent effects.

-

Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-